molecular formula C30H28N4O6 B2397582 ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685859-98-7

ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2397582
CAS No.: 685859-98-7
M. Wt: 540.576
InChI Key: KVELFBSXARFSJX-QVAGMWBUSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as ethyl, ethoxy, methoxyethyl, and naphthoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The starting materials are carefully selected to ensure the correct functional groups are introduced at each step. Common synthetic routes may include:

    Condensation Reactions: Combining naphthoyl chloride with ethylamine to form the naphthoyl imine intermediate.

    Cyclization Reactions: Using cyclization agents to form the dipyrido[1,2-a:2’,3’-d]pyrimidine core.

    Esterification: Introducing the ethyl and methoxyethyl groups through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Catalysts: Using catalysts to increase reaction rates and selectivity.

    Purification Techniques: Employing chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a2’,3’-d]pyrimidine-3-carboxylate: Shares structural similarities with other naphthoyl imine derivatives.

    Naphthoyl Chloride Derivatives: Compounds with similar naphthoyl groups but different substituents.

Uniqueness

The uniqueness of (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications.

This detailed article provides a comprehensive overview of (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O6/c1-4-39-23-14-13-19-10-6-7-11-20(19)25(23)28(35)32-27-22(30(37)40-5-2)18-21-26(34(27)16-17-38-3)31-24-12-8-9-15-33(24)29(21)36/h6-15,18H,4-5,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVELFBSXARFSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N=C3C(=CC4=C(N3CCOC)N=C5C=CC=CN5C4=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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